Halogen Substitution Pattern Directly Impacts Kinase Selectivity: 3-Bromo-7-chloro vs. 3-Bromo-5-chloro Scaffold
The 3-bromo-7-chloro substitution pattern on the thieno[3,2-b]pyridine core confers a distinct kinase selectivity profile compared to the 3-bromo-5-chloro isomer. In a comprehensive kinase panel screen, inhibitors derived from the 3-bromo-7-chloro scaffold exhibited nanomolar IC50 values against CDKL3 and CDKL4 kinases, whereas the 3-bromo-5-chloro isomer showed a markedly different selectivity fingerprint with reduced potency against these targets [1]. This positional effect is attributed to altered hinge-binding geometry and steric complementarity within the ATP-binding pocket.
| Evidence Dimension | Kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Derivatives of 3-bromo-7-chlorothieno[3,2-b]pyridine: IC50 < 100 nM against CDKL3/4 |
| Comparator Or Baseline | Derivatives of 3-bromo-5-chlorothieno[3,2-b]pyridine: IC50 > 500 nM against CDKL3/4 |
| Quantified Difference | ≥5-fold difference in potency depending on halogen position |
| Conditions | Biochemical kinase inhibition assay, recombinant human CDKL3/4 |
Why This Matters
For kinase inhibitor discovery programs targeting CDKL family kinases, the 3-bromo-7-chloro scaffold offers a validated starting point with superior potency, reducing the need for extensive synthetic iterations to optimize potency.
- [1] Martín Moyano P, Kubina T, Paruch ŠO, et al. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. Angewandte Chemie. 2024. View Source
